Established Utility as a Key Intermediate in the Synthesis of Tolnaftate and Related Thiocarbamate APIs
O-2-Naphthyl chlorothioformate is the designated and documented starting material for the synthesis of O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate, a key intermediate en route to the antifungal drug tolnaftate and its structural analogs [1]. This specific use-case is codified in the patent literature, demonstrating that the 2-naphthyl moiety is not an arbitrary choice but a required structural feature for the target thiocarbamate's biological activity as a herbicide or pharmaceutical intermediate. No analogous claim exists for the simpler phenyl chlorothioformate in this context.
| Evidence Dimension | Documented application as a specific intermediate in a patented pharmaceutical/agrochemical route |
|---|---|
| Target Compound Data | Used to prepare O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate |
| Comparator Or Baseline | Phenyl chlorothioformate (PhSCOCl); not claimed for the same specific thiocarbamate synthesis |
| Quantified Difference | Qualitative presence vs. absence in the patent literature for this specific route |
| Conditions | Reaction with 2-methoxy-6-methylaminopyridine as described in U.S. Patent 4,560,762 |
Why This Matters
For process chemists and API manufacturers, using a reagent with established precedence in a patented synthetic route de-risks regulatory filing and ensures consistency with prior art.
- [1] U.S. Patent 4,560,762. 2-Alkylaminopyridine derivatives. Dec 24, 1985. https://patents.justia.com/patent/4560762. View Source
